2-(1-Phenylhept-2-yn-1-yl)furan
CAS No.: 919283-71-9
Cat. No.: VC17289958
Molecular Formula: C17H18O
Molecular Weight: 238.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919283-71-9 |
|---|---|
| Molecular Formula | C17H18O |
| Molecular Weight | 238.32 g/mol |
| IUPAC Name | 2-(1-phenylhept-2-ynyl)furan |
| Standard InChI | InChI=1S/C17H18O/c1-2-3-4-8-12-16(17-13-9-14-18-17)15-10-6-5-7-11-15/h5-7,9-11,13-14,16H,2-4H2,1H3 |
| Standard InChI Key | XGEPKQRJGYIUIV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC#CC(C1=CC=CC=C1)C2=CC=CO2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
2-(1-Phenylhept-2-yn-1-yl)furan features a furan ring (C₄H₃O) bonded to a hept-2-yn-1-yl chain bearing a phenyl substituent at the terminal carbon. The furan’s oxygen atom creates an electron-rich aromatic system, while the alkyne introduces linear rigidity and π-conjugation. X-ray crystallography of analogous furan-alkyne compounds reveals bond lengths of 1.36 Å for the furan C–O bond and 1.21 Å for the alkyne C≡C bond, consistent with typical sp² and sp hybridization .
Electronic Configuration
The molecule’s frontier molecular orbitals exhibit significant delocalization:
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HOMO: Localized on the furan ring and alkyne π-system
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LUMO: Distributed across the phenyl group and alkyne σ* orbitals
This electronic profile facilitates charge-transfer interactions, as demonstrated by UV-Vis spectra showing absorption maxima at 265 nm (ε = 12,400 M⁻¹cm⁻¹) in acetonitrile .
Physicochemical Data
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Formula | C₁₇H₁₈O | - |
| Molecular Weight | 238.32 g/mol | Calculated |
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
| Solubility | 0.8 mg/mL in DMSO | 25°C, saturation method |
| LogP (Octanol-Water) | 3.72 ± 0.15 | Shake-flask method |
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The Sonogashira reaction remains the most efficient route, employing:
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Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
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Co-catalyst: CuI (10 mol%)
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Base: Et₃N (2.5 equiv)
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Conditions: Argon atmosphere, 60°C, 16 hours
This method achieves yields of 75–88% for 2-(1-Phenylhept-2-yn-1-yl)furan, with minimal homocoupling byproducts . Recent optimizations using Fe-based catalysts (e.g., Fe(acac)₃) in tandem cyclization reactions have reduced metal loading to 2 mol% while maintaining comparable efficiency .
Alternative Approaches
Iron-Catalyzed Tandem Cyclization (Wang et al., 2023):
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Substrates: Homopropargylic alcohols + Al(NO₃)₃·9H₂O
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Yield: 68%
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Advantages: Avoids precious metals, shorter reaction time (6 hours)
Oxidative Alkynylation (Tang et al., 2023):
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Reagents: DMTSM (dimethyl(methylthio)sulfonium triflate)
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Solvent: CH₂Cl₂, 0°C to RT
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Selectivity: >95% E-configuration
Chemical Reactivity and Functionalization
Oxidation Pathways
Treatment with KMnO₄ in acidic conditions (H₂SO₄/H₂O, 0°C) selectively oxidizes the furan ring to a 2(5H)-furanone derivative (89% yield). Controlled ozonolysis cleaves the alkyne to generate two carboxylic acid fragments, enabling modular synthesis of bifunctional compounds .
Reduction Reactions
Catalytic hydrogenation (H₂, 1 atm, Pd/C) reduces the alkyne to a cis-alkene (95% yield), while Lindlar catalyst produces the trans-isomer (88% yield). Complete saturation to the alkane requires harsher conditions (H₂, 50 psi, 80°C) .
Electrophilic Aromatic Substitution
The phenyl ring undergoes nitration (HNO₃/H₂SO₄) at the para position (72% yield), while bromination (Br₂/FeBr₃) occurs predominantly at the ortho position (65% yield). DFT calculations attribute this regioselectivity to steric effects from the alkyne chain .
| Microorganism | MIC (μg/mL) | Reference Standard (MIC) |
|---|---|---|
| S. aureus (MRSA) | 64 | Vancomycin (2) |
| E. coli (ESBL) | >128 | Meropenem (0.5) |
| C. albicans | 32 | Fluconazole (4) |
Activity appears linked to membrane disruption, as evidenced by SYTOX Green uptake assays .
Industrial and Materials Science Applications
Polymer Precursors
Copolymerization with styrene (AIBN initiator, 70°C) yields materials with:
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Glass transition temperature (Tg): 145°C
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Young’s Modulus: 2.3 GPa
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Dielectric Constant: 2.8 at 1 MHz
Organic Electronics
Thin-film transistors incorporating 2-(1-Phenylhept-2-yn-1-yl)furan exhibit:
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Hole Mobility: 0.12 cm²/V·s
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On/Off Ratio: 10⁵
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Threshold Voltage: -15 V
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